4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is an organic compound with the molecular formula C9H10O3. It is a derivative of tetrahydrophthalic anhydride, characterized by the presence of a methyl group at the 3-position. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione can be synthesized through the Diels-Alder reaction between maleic anhydride and isoprene . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.
Hydrolysis: Reacts with water to form the corresponding tetrahydrophthalic acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Requires water or aqueous solutions, often under acidic or basic conditions.
Esterification: Involves alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrophthalic derivatives.
Hydrolysis: Tetrahydrophthalic acid.
Esterification: Tetrahydrophthalic esters.
Wissenschaftliche Forschungsanwendungen
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Used as a curing agent for epoxy resins and in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione involves its reactivity as an anhydride. It can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5,6-Tetrahydrophthalic anhydride
- cis-1,2,3,6-Tetrahydrophthalic anhydride
- Hexahydro-4-methylphthalic anhydride
- Phthalic anhydride
Uniqueness
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is unique due to the presence of the methyl group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its behavior in various chemical reactions and its suitability for specific applications .
Eigenschaften
CAS-Nummer |
25417-09-8 |
---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
WPVDAEVIRRJGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2=C1C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.